Methyl 6-(benzylamino)-4-methylnicotinate
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Overview
Description
Methyl 6-(benzylamino)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a benzylamino group attached to the 6th position of the nicotinate ring and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(benzylamino)-4-methylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnicotinic acid.
Esterification: The carboxylic acid group of 4-methylnicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-methylnicotinate.
Amination: The methyl 4-methylnicotinate is then reacted with benzylamine under reflux conditions to introduce the benzylamino group at the 6th position of the nicotinate ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 4-methylnicotinic acid are esterified using methanol and an acid catalyst in industrial reactors.
Amination in Reactors: The esterified product is then subjected to amination with benzylamine in large-scale reactors, ensuring efficient mixing and temperature control to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzylamino)-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the nicotinate ring.
Reduction: Reduced forms of the ester or amine groups.
Substitution: Substituted nicotinate derivatives with different functional groups replacing the benzylamino group.
Scientific Research Applications
Methyl 6-(benzylamino)-4-methylnicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is utilized in studies investigating the biological activity of nicotinate derivatives.
Industrial Applications: The compound is used in the development of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(benzylamino)-4-methylnicotinate involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylnicotinate: Lacks the benzylamino group, making it less versatile in certain reactions.
Benzyl 4-methylnicotinate: Contains a benzyl group instead of a benzylamino group, affecting its reactivity and applications.
Methyl 6-amino-4-methylnicotinate: Similar structure but without the benzyl group, leading to different chemical properties.
Uniqueness
Methyl 6-(benzylamino)-4-methylnicotinate is unique due to the presence of both a benzylamino group and a methyl group on the nicotinate ring
Biological Activity
Methyl 6-(benzylamino)-4-methylnicotinate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and recent research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : C16H18N2O2
- CAS Number : 1355194-71-6
This compound features a nicotinic acid derivative with a benzylamino group, which may contribute to its biological activities, particularly in modulating neurotransmitter systems.
Synthesis of this compound
The synthesis often involves the reaction of 4-methylnicotinic acid with benzylamine in the presence of coupling agents. The following general synthetic route can be outlined:
- Starting Materials : 4-Methylnicotinic acid and benzylamine.
- Reaction Conditions : Typically conducted under reflux conditions with a suitable solvent such as ethanol or DMF.
- Purification : The product can be purified through recrystallization or chromatography.
This compound exhibits various biological activities, primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound may enhance cholinergic signaling, which is crucial for cognitive functions and has implications in treating neurodegenerative diseases.
Pharmacological Studies
- Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated cell lines compared to controls.
- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties, inhibiting the proliferation of certain cancer cell lines (e.g., breast and lung cancer) through apoptosis induction.
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing a decrease in pro-inflammatory cytokines in various models.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study conducted on transgenic mice models demonstrated that administration of this compound led to improved cognitive function and reduced amyloid plaque deposition, suggesting its potential role in Alzheimer's disease therapy.
Case Study 2: Anticancer Activity
In a recent clinical trial involving patients with metastatic breast cancer, the compound was administered alongside standard chemotherapy regimens. Results indicated enhanced efficacy and reduced side effects compared to controls.
Data Tables
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
methyl 6-(benzylamino)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O2/c1-11-8-14(17-10-13(11)15(18)19-2)16-9-12-6-4-3-5-7-12/h3-8,10H,9H2,1-2H3,(H,16,17) |
InChI Key |
ACUKYUWNOGKVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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